(5Z)-5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one
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Overview
Description
(5Z)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: is a complex organic compound with a unique structure that includes a benzyl ether group, a cyclohexyl ring, and an imidazolidinone core
Preparation Methods
The synthesis of (5Z)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can be achieved through several synthetic routes. One common method involves the condensation of 4-(benzyloxy)benzaldehyde with 3-cyclohexyl-1-methyl-2-thiohydantoin under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
(5Z)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazolidinone ring or the benzyl ether group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ether group, where nucleophiles like thiols or amines replace the benzyloxy group.
Cycloaddition: The compound can participate in cycloaddition reactions, such as [4+2] cycloadditions with dienes, forming complex polycyclic structures.
Scientific Research Applications
(5Z)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.
Biological Research: It is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential biological effects.
Mechanism of Action
The mechanism of action of (5Z)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
(5Z)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can be compared with similar compounds, such as:
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
2-Hydroxy-2-methylpropiophenone: This compound is a radical photoinitiator used in the crosslinking of polymers and the development of UV curable resins.
The uniqueness of (5Z)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE lies in its specific structural features, such as the combination of a benzyl ether group, a cyclohexyl ring, and an imidazolidinone core, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H26N2O2S |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-1-methyl-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C24H26N2O2S/c1-25-22(23(27)26(24(25)29)20-10-6-3-7-11-20)16-18-12-14-21(15-13-18)28-17-19-8-4-2-5-9-19/h2,4-5,8-9,12-16,20H,3,6-7,10-11,17H2,1H3/b22-16- |
InChI Key |
HMEBDXRTUJARBV-JWGURIENSA-N |
Isomeric SMILES |
CN1/C(=C\C2=CC=C(C=C2)OCC3=CC=CC=C3)/C(=O)N(C1=S)C4CCCCC4 |
Canonical SMILES |
CN1C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)N(C1=S)C4CCCCC4 |
Origin of Product |
United States |
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